molecular formula C20H15NO5 B597560 3-(3-Benzyloxyphenyl)-5-nitrobenzoic acid CAS No. 1261912-55-3

3-(3-Benzyloxyphenyl)-5-nitrobenzoic acid

Cat. No.: B597560
CAS No.: 1261912-55-3
M. Wt: 349.342
InChI Key: VBYSQNKCQOGZNO-UHFFFAOYSA-N
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Description

3-(3-Benzyloxyphenyl)-5-nitrobenzoic acid is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further substituted with a nitro group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Benzyloxyphenyl)-5-nitrobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 3-benzyloxybenzoic acid, followed by further functionalization to introduce the carboxylic acid group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure selective nitration.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Benzyloxyphenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Benzyloxy group oxidation yields benzoic acid derivatives.

    Reduction: Nitro group reduction results in the formation of aniline derivatives.

    Substitution: Electrophilic substitution leads to various substituted aromatic compounds.

Scientific Research Applications

3-(3-Benzyloxyphenyl)-5-nitrobenzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-Benzyloxyphenyl)-5-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyloxyphenylacetic acid: Similar structure but with an acetic acid group instead of a benzoic acid group.

    3-Benzyloxybenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Benzyloxyphenylboronic acid: Contains a boronic acid group, used in different types of chemical transformations.

Uniqueness

3-(3-Benzyloxyphenyl)-5-nitrobenzoic acid is unique due to the presence of both a benzyloxy group and a nitro group on the aromatic ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-nitro-5-(3-phenylmethoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO5/c22-20(23)17-9-16(10-18(11-17)21(24)25)15-7-4-8-19(12-15)26-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYSQNKCQOGZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692240
Record name 3'-(Benzyloxy)-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261912-55-3
Record name 3'-(Benzyloxy)-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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